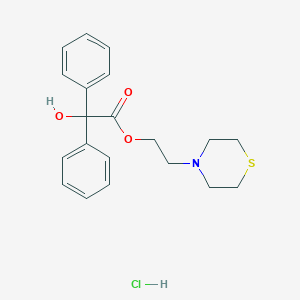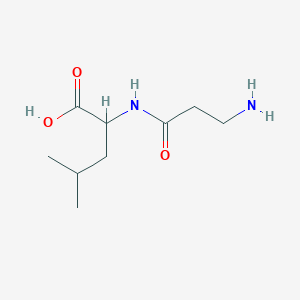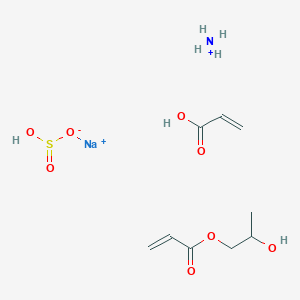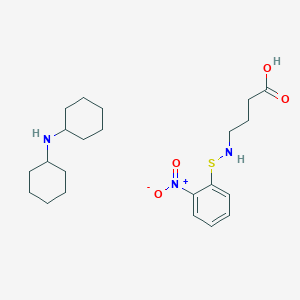![molecular formula C13H26N2O5Si B025671 N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam CAS No. 106996-32-1](/img/structure/B25671.png)
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of caprolactam, a closely related compound, has been extensively studied. Kumar et al. (2019) provided a comprehensive review of the transformation of different substrates such as cyclohexanone oxime and cyclohexanone into caprolactam, focusing on a wide range of catalysts including both homogeneous and heterogeneous systems (Kumar et al., 2019). Additionally, Anilkumar and Hoelderich (2015) described a one-step synthesis of caprolactam from cyclohexanone via a combined liquid phase ammoximation and Beckmann rearrangement, using Nb-MCM-41 catalysts (Anilkumar & Hoelderich, 2015).
Molecular Structure Analysis
The molecular structure of caprolactam and its derivatives has been a key focus in research due to their significance in polymer synthesis. Studies such as those by Goodman and Vachon (1984) have explored the anionic polymerization of caprolactam, providing insights into the molecular structure and how it influences polymerization (Goodman & Vachon, 1984).
Chemical Reactions and Properties
Caprolactam derivatives undergo various chemical reactions, notably the Beckmann rearrangement, which is crucial in their transformation into functional materials. For instance, Tarkin-Tas and Mathias (2010) discussed the Beckmann rearrangement reaction of a caprolactam derivative, highlighting its potential in creating novel materials (Tarkin-Tas & Mathias, 2010).
Physical Properties Analysis
The physical properties of caprolactam and its derivatives, such as melting point, solubility, and crystallinity, are crucial for their industrial applications. Lai et al. (2012) explored the copolymerization of caprolactam with other materials, providing insights into the physical properties and how they can be tuned for specific applications (Lai et al., 2012).
Wissenschaftliche Forschungsanwendungen
Synthesis and Polymerization
- A study described the synthesis of a functional derivative of ε-caprolactam, which could undergo homopolymerization and copolymerization, leading to polymers with ketone or hydroxyl groups. These polymers are sensitive to thermal and photo-cross-linking, suggesting applications in novel material development (Tarkin-Tas & Mathias, 2010).
Drug Delivery Systems
- Cationic poly(ε-caprolactone) modified hollow mesoporous silica nanoparticles, achieved by grafting trimethoxysilane-end functionalized polymers, showed potential as efficient drug carriers. This implies the use of trimethoxysilane-functionalized polymers in creating targeted drug delivery mechanisms (Zhang et al., 2013).
Material Science and Engineering
- Research on telechelic polylactones functionalized with trimethoxysilyl groups for creating crosslinked materials hints at applications in coatings, adhesives, and composite materials. These functionalized polymers offer enhanced reactivity and potential for creating advanced materials with specific properties (Kricheldorf & Hachmann Thießen, 2005).
Safety and Hazards
“N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam” is classified as an eye irritant (Eye Irrit. 2A H319) according to the GHS-US classification . It is advised to wear protective gloves, protective clothing, eye protection, and face protection when handling this substance . In case of eye contact, it is recommended to rinse cautiously with water for several minutes and seek medical advice if eye irritation persists .
Wirkmechanismus
Target of Action
It is primarily used as an intermediate in organic synthesis , suggesting that its targets may vary depending on the specific reactions it is involved in.
Action Environment
N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam is sensitive to moisture and water, reacting slowly with them . This suggests that environmental factors such as humidity could influence its action, efficacy, and stability. It is typically stored at room temperature .
Eigenschaften
IUPAC Name |
2-oxo-N-(3-trimethoxysilylpropyl)azepane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26N2O5Si/c1-18-21(19-2,20-3)11-7-9-14-13(17)15-10-6-4-5-8-12(15)16/h4-11H2,1-3H3,(H,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLOUXCBUKZRSQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CO[Si](CCCNC(=O)N1CCCCCC1=O)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26N2O5Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.44 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam interact with trivalent cations, and what are the implications of this interaction?
A1: N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam, when functionalized onto mesoporous silica, exhibits the ability to bind trivalent cations like aluminum and scandium. [] This interaction occurs through two primary mechanisms:
- Coordination with both the silica surface and the ligand: This was observed for both aluminum and scandium. Interestingly, while aluminum adopted different coordination numbers depending on whether it was bound to the silica or the ligand, scandium maintained a consistent coordination number in both scenarios. []
- Susceptibility to acid hydrolysis: The functionalized silica, upon interaction with trivalent cations, can undergo degradation. Two main degradation pathways were identified: detachment of the ligand from the silica surface and opening of the seven-membered ring within the ligand structure. This ring-opening, while a form of degradation, could potentially prove beneficial by reducing steric hindrance and promoting more efficient metal binding. []
Q2: What are the potential applications of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam functionalized mesoporous silica in materials science?
A2: The ability of N-[5-(Trimethoxysilyl)-2-aza-1-oxopentyl]caprolactam functionalized mesoporous silica to selectively bind trivalent cations makes it a promising material for various applications, including:
- Selective separation of metal ions: The differing binding mechanisms and affinities towards various trivalent cations could be exploited to develop highly selective separation processes. []
- Catalysis: The complexation of metal ions onto the functionalized silica surface can create catalytic sites with tailored activity and selectivity for specific chemical reactions. []
- Sensing applications: The interaction of specific metal ions with the functionalized silica could be transduced into detectable signals, enabling the development of sensitive and selective chemical sensors. []
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![Thieno[3,2-b]pyridin-7-ol](/img/structure/B25592.png)
![1-(Benzo[d]thiazol-2-yl)-3-methylbutan-2-ol](/img/structure/B25593.png)








